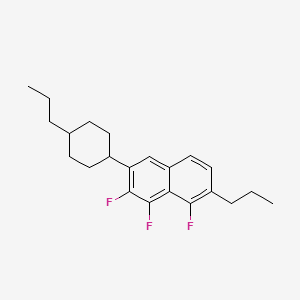
1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene is a fluorinated organic compound with the molecular formula C23H27F3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three fluorine atoms and two propyl groups attached to its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene typically involves multi-step organic reactions. One common approach is the fluorination of a naphthalene derivative followed by the introduction of propyl groups. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or fluorine-containing compounds like sulfur tetrafluoride. The propyl groups can be introduced through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in studying the effects of fluorination on chemical reactivity and stability.
Medicine: Investigated for its potential use in drug design and development, particularly in creating compounds with improved metabolic stability and bioavailability.
Industry: Used in the production of specialty chemicals and materials, including advanced polymers and coatings with enhanced properties such as chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects. The propyl groups may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,8-Trifluoro-3-(4-propylcyclohexyl)naphthalene: Lacks one propyl group compared to the target compound.
1,2,8-Trifluoro-7-propyl-3-(4-methylcyclohexyl)naphthalene: Contains a methyl group instead of a propyl group on the cyclohexyl ring.
1,2,8-Trifluoro-7-ethyl-3-(4-propylcyclohexyl)naphthalene: Contains an ethyl group instead of a propyl group on the naphthalene ring.
Uniqueness
1,2,8-Trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene is unique due to the specific arrangement of its fluorine and propyl groups. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
845268-23-7 |
|---|---|
Molekularformel |
C22H27F3 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1,2,8-trifluoro-7-propyl-3-(4-propylcyclohexyl)naphthalene |
InChI |
InChI=1S/C22H27F3/c1-3-5-14-7-9-15(10-8-14)18-13-17-12-11-16(6-4-2)20(23)19(17)22(25)21(18)24/h11-15H,3-10H2,1-2H3 |
InChI-Schlüssel |
PMLFGXUTUSLJNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=C(C(=C3C(=C2)C=CC(=C3F)CCC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)



![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)
![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)

![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)

![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)

